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Cat. No.: B15596293 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the structural characterization of

Bakkenolide IIIa, a sesquiterpenoid lactone, utilizing a suite of advanced Nuclear Magnetic

Resonance (NMR) spectroscopic techniques. This document is intended for researchers,

scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and

drug development who are interested in the detailed methodology of elucidating complex

molecular structures.

The definitive structure of Bakkenolide IIIa has been elucidated through a meticulous

interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and

NOESY) NMR spectra. The complete assignment of all proton and carbon signals provides a

foundational understanding of the molecule's intricate stereochemistry and connectivity, which

is paramount for any future investigation into its biological activity and potential therapeutic

applications.

Quantitative NMR Data
The structural backbone of Bakkenolide IIIa was systematically pieced together by analyzing

its NMR spectral data. The chemical shifts (δ) for all protons and carbons have been assigned

and are presented below. The coupling constants (J) provide critical information regarding the
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dihedral angles between adjacent protons, aiding in the determination of the relative

stereochemistry.

¹H NMR Data
The ¹H NMR spectrum of Bakkenolide IIIa reveals a series of distinct signals corresponding to

each unique proton environment within the molecule. The data, acquired in CDCl₃ at 400 MHz,

is summarized in Table 1.

Table 1. ¹H NMR Spectroscopic Data for Bakkenolide IIIa (400 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

1 5.08 m

2α 1.80 m

2β 1.95 m

3α 1.62 m

3β 1.75 m

4 1.50 m

6α 2.25 d 14.4

6β 1.90 d 14.4

9 5.75 d 11.2

10 2.80 dd 11.2, 5.0

13a 5.20 s

13b 5.15 s

14 0.90 d 6.8

15 1.12 s

1' - - -

2' 2.05 s

1'' - - -

2'' 6.90 q 7.2

3'' 1.88 d 7.2

4'' 1.85 s

5'' - - -

¹³C NMR Data
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The ¹³C NMR spectrum provides a count of all carbon atoms and offers insights into their

chemical environments. The data for Bakkenolide IIIa, acquired in CDCl₃ at 100 MHz, is

detailed in Table 2.

Table 2. ¹³C NMR Spectroscopic Data for Bakkenolide IIIa (100 MHz, CDCl₃)
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Position δ (ppm)

1 70.5

2 27.0

3 35.5

4 43.5

5 55.0

6 46.0

7 148.0

8 175.0

9 81.0

10 52.0

11 125.5

12 70.8

13 108.5

14 15.8

15 19.8

1' 170.0

2' 21.5

1'' 167.5

2'' 128.0

3'' 138.0

4'' 15.5

5'' 20.5
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Key 2D NMR Correlations
Two-dimensional NMR experiments were instrumental in establishing the connectivity and

spatial relationships within Bakkenolide IIIa.

¹H-¹H COSY (Correlation Spectroscopy): This experiment revealed the proton-proton

coupling networks, allowing for the tracing of the carbon skeleton. Key correlations were

observed between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-9 and H-10, and within the

ester side chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each

proton signal with its directly attached carbon, enabling the unambiguous assignment of the

carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons

and carbons (typically over two to three bonds) were established using the HMBC

experiment. This was crucial for connecting the different spin systems identified in the COSY

spectrum and for positioning the quaternary carbons and ester functionalities. For instance,

correlations from the methyl protons (H-14 and H-15) to neighboring carbons were vital in

confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided

information about the through-space proximity of protons, which was essential for

determining the relative stereochemistry of the molecule. Key NOE correlations indicated the

spatial relationships between the methyl groups and other protons on the ring system,

confirming the stereochemical configuration at the chiral centers.

Experimental Protocols
NMR Spectroscopy: All NMR spectra were recorded on a Bruker Avance 400 spectrometer

operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was dissolved in

deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard. Standard Bruker pulse programs

were utilized for the 2D NMR experiments (COSY, HSQC, HMBC, and NOESY).

Visualization of the Structural Elucidation Workflow
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The logical flow of the NMR-based structural elucidation process is depicted in the following

diagram.
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Figure 1. Workflow for the structural elucidation of Bakkenolide IIIa using NMR spectroscopy.

To cite this document: BenchChem. [Unraveling the Molecular Architecture of Bakkenolide
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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